molecular formula C29H28N4O2 B5059786 N,N''-[methylenebis(2-methyl-4,1-phenylene)]bis(N'-phenylurea)

N,N''-[methylenebis(2-methyl-4,1-phenylene)]bis(N'-phenylurea)

Cat. No. B5059786
M. Wt: 464.6 g/mol
InChI Key: URRPOVGWMJLIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N''-[methylenebis(2-methyl-4,1-phenylene)]bis(N'-phenylurea), commonly known as MMPU, is a chemical compound that has gained significant attention in the field of scientific research. MMPU is a bisurea derivative that has been synthesized through a multistep process. This compound exhibits a range of biochemical and physiological effects, making it an attractive target for further research.

Mechanism of Action

The mechanism of action of MMPU is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of tubulin polymerization. MMPU has been shown to bind to the colchicine-binding site of tubulin, thereby preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and apoptosis of tumor cells.
Biochemical and Physiological Effects
MMPU has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various tumor cell lines, including breast, lung, and colon cancer cells. MMPU has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, MMPU has been shown to exhibit antiviral activity against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of MMPU is its selective accumulation in tumor cells, making it a promising candidate for the development of tumor-specific imaging agents. MMPU has also been shown to exhibit low toxicity in animal studies. However, one of the limitations of MMPU is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for MMPU research. One area of interest is the development of MMPU-based imaging agents for the diagnosis and monitoring of tumors. Another area of interest is the development of MMPU derivatives with improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of MMPU and its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of MMPU involves the reaction of 2-methyl-4,1-phenylenediamine with phenyl isocyanate in the presence of a catalyst. This reaction leads to the formation of N-(2-methyl-4,1-phenylene)phenylurea, which is then reacted with formaldehyde to produce MMPU. The synthesis of MMPU is a multistep process that requires careful control of reaction conditions and purification steps to obtain a pure product.

Scientific Research Applications

MMPU has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. MMPU has also been studied for its potential use as a diagnostic agent for imaging tumors. Its ability to selectively accumulate in tumor cells makes it a promising candidate for the development of tumor-specific imaging agents.

properties

IUPAC Name

1-[2-methyl-4-[[3-methyl-4-(phenylcarbamoylamino)phenyl]methyl]phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O2/c1-20-17-22(13-15-26(20)32-28(34)30-24-9-5-3-6-10-24)19-23-14-16-27(21(2)18-23)33-29(35)31-25-11-7-4-8-12-25/h3-18H,19H2,1-2H3,(H2,30,32,34)(H2,31,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRPOVGWMJLIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC(=O)NC3=CC=CC=C3)C)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Methyl-4-[[3-methyl-4-(phenylcarbamoylamino)phenyl]methyl]phenyl]-3-phenylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.